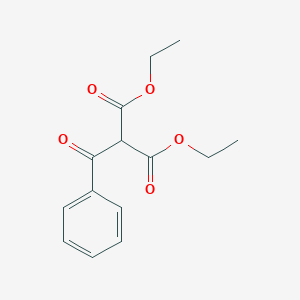

Diethyl 2-benzoylmalonate

Description

Properties

IUPAC Name |

diethyl 2-benzoylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-3-18-13(16)11(14(17)19-4-2)12(15)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQBATDJIKIMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341016 | |

| Record name | Diethyl benzoylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-97-4 | |

| Record name | Diethyl benzoylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-Benzoylmalonate: Structural Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-benzoylmalonate, systematically known as diethyl 2-benzoylpropanedioate and often referred to as benzoylmalonic acid diethyl ester, is a chemical compound with significant utility in organic synthesis. This technical guide provides a comprehensive overview of its structural properties, detailed analytical methodologies for its characterization, and insights into its synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a compilation of essential data and experimental protocols to facilitate its application in research and development.

Structural Properties

This compound is a diester derivative of malonic acid, characterized by the presence of a benzoyl group attached to the central carbon atom. This structural feature significantly influences its chemical reactivity and physical properties.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and purification.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 2-benzoylpropanedioate | |

| Synonyms | Benzoylmalonic acid diethyl ester, Diethyl benzoylmalonate | |

| CAS Number | 1087-97-4 | [1] |

| Molecular Formula | C₁₄H₁₆O₅ | [2] |

| Molecular Weight | 264.27 g/mol | |

| Boiling Point | 195 °C at 14 mmHg | [1] |

| Refractive Index (n²⁵D) | 1.5063–1.5066 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A well-established and reliable method is the acylation of the ethoxymagnesium derivative of diethyl malonate with a mixed benzoic-carbonic anhydride.[3] This procedure offers good yields and is a practical approach for laboratory-scale synthesis.

Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound from diethyl malonate and benzoic acid.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a procedure described in Organic Syntheses.[3]

Materials:

-

Diethyl malonate

-

Magnesium turnings

-

Absolute ethanol

-

Dry benzene

-

Benzoic acid

-

Triethylamine

-

Ethyl chlorocarbonate

-

Dry toluene

-

5% Sulfuric acid

-

Concentrated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ether

Procedure:

-

Preparation of Ethoxymagnesium Diethyl Malonate: In a flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are activated and then reacted with absolute ethanol. Diethyl malonate, diluted with a mixture of absolute ethanol and dry ether, is added dropwise to the magnesium ethoxide suspension. The mixture is refluxed until the magnesium is consumed. The solvent is then removed under reduced pressure, and dry benzene is added and subsequently distilled off to remove residual alcohol. The resulting ethoxymagnesium diethyl malonate is then dissolved in dry ether.[3]

-

Preparation of Mixed Benzoic-Carbonic Anhydride: In a separate three-necked flask, a solution of benzoic acid and triethylamine in dry toluene is cooled to below 0 °C. Ethyl chlorocarbonate is added dropwise while maintaining the low temperature. The mixture is stirred, resulting in the precipitation of triethylamine hydrochloride.[3]

-

Acylation: The ethereal solution of ethoxymagnesium diethyl malonate is added to the mixed anhydride solution at -5 to 0 °C with stirring. The reaction mixture is allowed to stand overnight and come to room temperature.[3]

-

Work-up and Purification: The reaction mixture is treated cautiously with 5% sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with dilute sulfuric acid, followed by a concentrated sodium bicarbonate solution to remove unreacted benzoic acid, and finally with water. The organic layer is dried over anhydrous sodium sulfate, the solvent is removed, and the crude product is purified by vacuum distillation to yield this compound.[3]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet) and the aromatic protons of the benzoyl group are expected. A key signal for the methine proton (CH) adjacent to the carbonyl groups will also be present. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and benzoyl groups, the aromatic carbons, the methine carbon, and the carbons of the ethyl groups are characteristic.[2] |

| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities are prominent. Bands associated with C-O stretching and aromatic C-H and C=C vibrations are also expected. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of ethoxy groups and cleavage of the benzoyl group. |

Experimental Protocols for Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 MHz or higher for ¹H).

-

Data Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard, with a wider spectral width and a longer acquisition time.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS). For GC-MS, dissolve a small amount of the sample in a volatile organic solvent.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Biological Relevance and Applications in Drug Development

Currently, there is limited publicly available information directly detailing the biological activity or specific signaling pathways associated with this compound itself. However, malonate derivatives are a well-established class of intermediates in the synthesis of a wide range of biologically active molecules.

The presence of the benzoyl and malonate moieties provides a versatile scaffold for further chemical modifications, making it a valuable starting material for the synthesis of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. For instance, malonic acid esters are precursors to barbiturates, which have known effects on the central nervous system. Further research is warranted to explore the direct biological effects of this compound and its potential as a lead compound or key intermediate in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of the structural properties, synthesis, and analytical characterization of this compound. The compiled data and experimental protocols offer a valuable resource for chemists and pharmaceutical scientists. While direct biological activity data for this specific compound is scarce, its structural features suggest its potential as a versatile building block in the synthesis of novel therapeutic agents. Further investigation into its pharmacological properties is encouraged to unlock its full potential in the field of drug development.

References

Physical and chemical properties of Diethyl 2-benzoylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 2-benzoylmalonate (CAS No. 1087-97-4). It includes a summary of its key identifiers, physical and chemical characteristics, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications, particularly as a versatile intermediate in organic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

This compound is a diester derivative of malonic acid featuring a benzoyl substituent on the central methylene carbon. This structural feature imparts unique reactivity to the molecule, making it a valuable building block in the synthesis of a variety of organic compounds, including heterocyclic systems of medicinal interest. Its ability to undergo various transformations, such as hydrolysis, decarboxylation, and reactions at the active methylene position, allows for the construction of complex molecular architectures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below.

Identifiers and General Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Benzoylmalonic acid diethyl ester |

| CAS Number | 1087-97-4[1][2] |

| Molecular Formula | C₁₄H₁₆O₅[1] |

| Molecular Weight | 264.27 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[2] |

Physical Properties

| Property | Value |

| Boiling Point | 195 °C at 14 mmHg |

| Density | 1.15 g/cm³ |

| Refractive Index (n²⁵D) | 1.5063–1.5066[3] |

Synthesis of this compound

A well-established method for the preparation of this compound is through the acylation of the ethoxymagnesium derivative of diethyl malonate with a mixed benzoic-carbonic anhydride.[3] This procedure, detailed in Organic Syntheses, provides a reliable route to the target compound.

Experimental Protocol

A. Ethoxymagnesiummalonic ester: [3]

-

In a 250-ml three-necked flask equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube, place 5.0 g (0.2 g-atom) of magnesium turnings, 5 ml of absolute ethanol, 0.2 ml of carbon tetrachloride, and 6 ml of a mixture of 32.0 g (0.2 mole) of diethyl malonate and 16 ml of absolute ethanol.

-

Initiate the reaction, which may require occasional cooling. Add the remainder of the diethyl malonate solution at a rate that maintains a vigorous reaction.

-

After the reaction mixture has cooled to room temperature, cautiously add 60 ml of dry ether.

-

Once the reaction subsides, gently heat the mixture using a steam bath until nearly all the magnesium has dissolved.

-

Remove the alcohol and ether by distillation, first at atmospheric pressure and then under reduced pressure.

-

To the partially crystalline residue, add 60 ml of dry benzene and remove the solvent again by distillation under atmospheric and then reduced pressure.

-

Dissolve the final residue in 60 ml of dry ether.

B. Mixed benzoic-carbonic anhydride: [3]

-

In a 500-ml three-necked flask equipped with a low-temperature thermometer, an efficient stirrer, and a dropping funnel, place a solution of 24.4 g (0.2 mole) of benzoic acid and 20.2 g (0.2 mole) of triethylamine in 200 ml of dry toluene.

-

Cool the solution to below 0°C using an ice-salt bath.

-

Add 21.7 g (0.2 mole) of ethyl chlorocarbonate at a rate that maintains the temperature below 0°C.

C. Diethyl benzoylmalonate: [3]

-

Transfer the ethereal solution of the ethoxymagnesiummalonic ester to the dropping funnel of the second flask.

-

Add the ether solution to the mixed anhydride with stirring, while maintaining the temperature between -5°C and 0°C.

-

Allow the mixture to stand overnight and come to room temperature.

-

Cautiously treat the reaction mixture with 400 ml of 5% sulfuric acid.

-

Separate the aqueous layer and extract it once with ether.

-

Combine the organic layers, wash with dilute sulfuric acid, and then with a concentrated sodium bicarbonate solution until no more benzoic acid is extracted.

-

Wash the organic layer with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the product by distillation. The fraction boiling at 144–149°/0.8 mm is collected. The yield is 35.8–39.4 g (68–75%).

Synthesis Workflow

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

¹H NMR Spectrum

A ¹H NMR spectrum for Benzoylmalonic acid diethyl ester is available, which can be used for structural elucidation.[4]

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the two ester groups and the benzoyl group attached to the α-carbon.

Hydrolysis and Decarboxylation

Like other malonic esters, this compound can undergo hydrolysis of the ester groups to form the corresponding dicarboxylic acid. Subsequent heating can lead to decarboxylation, yielding a β-keto acid which can further decarboxylate to produce a ketone.

Use in Synthesis

This compound is a versatile intermediate in organic synthesis. The active methylene proton, although substituted, can potentially participate in certain reactions. More commonly, the molecule serves as a scaffold for the synthesis of more complex structures. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. For instance, it can be used to synthesize five-membered nitrogen-containing heterocyclic derivatives.[5]

Applications in Drug Development

While specific examples of marketed drugs directly synthesized from this compound are not widely documented in readily available literature, its structural motifs are of significant interest in medicinal chemistry. As an intermediate, it provides a platform for the synthesis of various heterocyclic compounds and other complex molecules that may possess biological activity.[5] The general class of malonic esters is crucial in the synthesis of numerous pharmaceuticals, including barbiturates and anti-inflammatory agents.[6][7] The presence of the benzoyl group in this compound offers a unique starting point for creating novel analogues of known drug classes or for exploring new chemical space in drug discovery programs.

Potential Signaling Pathway Involvement

Given its utility in synthesizing diverse heterocyclic scaffolds, compounds derived from this compound could potentially interact with a wide range of biological targets and signaling pathways. The specific pathway would be dependent on the final structure of the synthesized molecule.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and an introduction to its reactivity and potential applications. For researchers and professionals in drug development, this compound represents a key building block for the creation of novel and complex molecules with potential therapeutic value. Further exploration of its reactivity and application in the synthesis of new chemical entities is a promising area for future research.

References

- 1. scbt.com [scbt.com]

- 2. Diethyl Benzoylmalonate | 1087-97-4 | TCI Deutschland GmbH [tcichemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. BENZOYLMALONIC ACID DIETHYL ESTER(1087-97-4) 1H NMR [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide to the Synthesis of Diethyl 2-Benzoylmalonate

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the synthesis mechanism for diethyl 2-benzoylmalonate, a valuable intermediate in organic synthesis. The guide details the prevalent reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and includes visualizations to clarify the process.

Core Synthesis Mechanism: Acylation of Diethyl Malonate

The synthesis of this compound is fundamentally a C-acylation reaction of diethyl malonate. This process involves the formation of a stabilized enolate from diethyl malonate, which then acts as a nucleophile to attack an acylating agent. While direct acylation with benzoyl chloride is possible, higher yields are often achieved using a mixed anhydride method, which is the focus of this guide.[1]

The overall reaction is as follows:

Caption: Overall reaction scheme for the synthesis of this compound.

The mechanism proceeds in several key stages:

-

Enolate Formation: The α-proton of diethyl malonate is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups. A base is used to deprotonate the α-carbon, forming a resonance-stabilized enolate. In the high-yield method, an ethoxymagnesium derivative serves as the enolate source.[1]

-

Preparation of the Acylating Agent: Instead of using the highly reactive benzoyl chloride directly, a more selective mixed benzoic-carbonic anhydride is prepared. This is achieved by reacting benzoic acid with ethyl chlorocarbonate in the presence of a tertiary amine base like triethylamine.[1]

-

Nucleophilic Acyl Substitution: The diethyl malonate enolate attacks one of the carbonyl carbons of the mixed anhydride. This is followed by the collapse of the tetrahedral intermediate and elimination of a leaving group to yield the final C-acylated product, this compound.

The detailed mechanism is visualized below:

Caption: Detailed mechanism for this compound synthesis via the mixed anhydride method.

Experimental Protocol

The following protocol is adapted from a procedure reported in Organic Syntheses, which is known for its reliability and high yield.[1]

A. Preparation of the Ethoxymagnesium Derivative of Diethyl Malonate

-

Setup: Equip a flask with a reflux condenser.

-

Reagents: Add magnesium turnings (1 equiv.) to absolute ethanol (approx. 10 parts by weight).

-

Initiation: Add a small amount of carbon tetrachloride or iodine to initiate the reaction.

-

Reaction: Once the reaction begins, add diethyl malonate (1 equiv.) dissolved in anhydrous ether. Heat the mixture gently until nearly all the magnesium has reacted.

-

Solvent Removal: Remove the ethanol and ether by distillation under reduced pressure.

-

Final Preparation: Add dry benzene to the residue and remove it again by distillation to ensure an anhydrous product. Dissolve the final residue in dry ether.

B. Preparation of the Mixed Benzoic-Carbonic Anhydride

-

Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve benzoic acid (1 equiv.) and triethylamine (1 equiv.) in dry toluene.

-

Cooling: Cool the solution to between -5°C and 0°C using an ice-salt bath.

-

Addition: Slowly add ethyl chlorocarbonate (1 equiv.) while maintaining the temperature below 0°C.

C. Acylation and Product Formation

-

Addition: Add the ethereal solution of the ethoxymagnesium malonate derivative from step A to the mixed anhydride solution from step B, keeping the temperature between -5°C and 0°C.

-

Reaction Time: Allow the mixture to stand overnight, gradually warming to room temperature.

-

Work-up:

-

Cautiously add dilute sulfuric acid.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic layers and wash sequentially with dilute sulfuric acid, concentrated sodium bicarbonate solution (to remove unreacted benzoic acid), and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the resulting product by vacuum distillation.

-

Quantitative Data

The following data pertains to the outcome of the experimental protocol described above.[1]

| Parameter | Value |

| Yield | 68–75% |

| Boiling Point | 144–149°C at 0.8 mm Hg |

| Refractive Index | n²⁵D 1.5063–1.5066 |

Discussion of Alternative Methods

While the mixed anhydride method provides excellent yields, other synthetic routes have also been reported. These include:

-

Direct Acylation with Benzoyl Chloride: This method involves reacting the magnesium derivative of diethyl malonate directly with benzoyl chloride.[1]

-

Base-Mediated Acylation: The reaction can be performed using bases like sodium methoxide or sodium metal to form the enolate, followed by the addition of benzoyl chloride.[1]

-

Magnesium Chloride Catalysis: In the presence of magnesium chloride and two equivalents of a tertiary amine like triethylamine, diethyl malonate can be effectively C-acylated by acid chlorides.[2] This method avoids the pre-formation of the enolate in a separate step.[2]

References

Core Principles of Diethyl 2-Benzoylmalonate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-benzoylmalonate is a versatile synthetic intermediate characterized by a highly reactive methylene group activated by two adjacent ester functionalities and a benzoyl group. This guide provides an in-depth analysis of its fundamental reactivity, covering its synthesis, physicochemical properties, and key chemical transformations including alkylation, acylation, hydrolysis, and decarboxylation. Furthermore, its application in the synthesis of heterocyclic compounds is explored. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for laboratory applications.

Introduction

This compound, a β-dicarbonyl compound, serves as a valuable building block in organic synthesis. The presence of the electron-withdrawing benzoyl and diethyl ester groups significantly increases the acidity of the α-hydrogen, facilitating the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. Understanding the principles of its reactivity is crucial for its effective utilization in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₆O₅ |

| Molecular Weight | 264.27 g/mol |

| Boiling Point | 144–149 °C at 0.8 mmHg[1] |

| Refractive Index (n²⁵D) | 1.5063–1.5066[1] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the methine proton, and the aromatic protons of the benzoyl group.[2] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, the methine carbon, the carbons of the ethyl groups, and the aromatic carbons.[3] |

| IR | Characteristic absorption bands for the C=O stretching of the ketone and ester groups, C-O stretching, and aromatic C-H and C=C stretching. |

| Mass Spec. | Expected fragmentation patterns include the loss of ethoxy (-OC₂H₅) and carbethoxy (-COOC₂H₅) groups, as well as cleavage of the benzoyl group. The molecular ion peak is expected. |

Synthesis of this compound

The acylation of diethyl malonate is a common method for the synthesis of this compound. A reliable procedure involves the use of a mixed benzoic-carbonic anhydride as the acylating agent.[1]

Experimental Protocol: Synthesis via Mixed Anhydride[1]

-

Preparation of Ethoxymagnesiummalonic Ester: In a three-necked flask, react magnesium turnings (0.2 g-atom) with absolute ethanol (5 mL) and a small amount of carbon tetrachloride. To this, add a mixture of diethyl malonate (0.2 mole) and absolute ethanol (16 mL). Control the reaction rate by cooling as necessary. After the initial vigorous reaction subsides, gently heat the mixture until almost all the magnesium has reacted. Remove the alcohol and ether by distillation under reduced pressure.

-

Preparation of Mixed Benzoic-Carbonic Anhydride: In a separate three-necked flask, dissolve benzoic acid (0.2 mole) and triethylamine (0.2 mole) in dry toluene (200 mL). Cool the solution to below 0 °C and add ethyl chlorocarbonate (0.2 mole) while maintaining the low temperature.

-

Acylation: Add the ethereal solution of the ethoxymagnesiummalonic ester to the mixed anhydride solution at -5 to 0 °C with stirring. Allow the mixture to stand overnight, reaching room temperature.

-

Work-up and Purification: Cautiously treat the reaction mixture with 5% sulfuric acid. Separate the organic layer, wash it with dilute sulfuric acid, concentrated sodium bicarbonate solution, and water. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Core Reactivity Principles

The reactivity of this compound is dominated by the chemistry of its active methylene group and the susceptibility of its ester and ketone functionalities to nucleophilic attack.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is fundamental to its reactivity, as the enol form is the nucleophilic species in many reactions.

Alkylation

The enolate of this compound, readily formed by treatment with a suitable base (e.g., sodium ethoxide), undergoes nucleophilic substitution with alkyl halides. This reaction is a cornerstone of the malonic ester synthesis, allowing for the introduction of an alkyl group at the α-position.

Table 3: Representative Alkylation Reaction

| Substrate | Reagent | Base | Solvent | Conditions | Product | Yield |

| This compound | Methyl Iodide | NaOEt | Ethanol | Reflux | Diethyl 2-benzoyl-2-methylmalonate | High (expected) |

-

Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal.

-

To the cooled sodium ethoxide solution, add this compound dropwise with stirring.

-

Add methyl iodide to the resulting enolate solution and reflux the mixture until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture and remove the ethanol by distillation.

-

Extract the product with a suitable organic solvent, wash with water, dry over an anhydrous salt, and purify by vacuum distillation.

Acylation

Similar to alkylation, the enolate of this compound can be acylated using acyl chlorides or anhydrides. This reaction introduces an additional acyl group at the α-position, leading to highly functionalized products.

Table 4: Representative Acylation Reaction

| Substrate | Reagent | Base | Solvent | Conditions | Product | Yield |

| This compound | Acetyl Chloride | Pyridine | CH₂Cl₂ | Room Temp | Diethyl 2-acetyl-2-benzoylmalonate | Moderate to High (expected) |

-

In a flask, dissolve this compound and magnesium chloride in a dry aprotic solvent like acetonitrile or methylene chloride.

-

Add a tertiary amine base, such as pyridine or triethylamine.

-

Cool the mixture and add acetyl chloride dropwise with stirring.

-

Allow the reaction to proceed at room temperature until completion.

-

Work-up involves washing with dilute acid and water, followed by extraction, drying, and purification of the product.

Hydrolysis and Decarboxylation

Upon heating with aqueous acid or base, the ester groups of this compound are hydrolyzed to carboxylic acids. The resulting β-keto dicarboxylic acid is unstable and readily undergoes decarboxylation upon further heating to yield a β-keto acid, which can further decarboxylate to a ketone. This sequence is a key feature of the malonic ester synthesis.

-

Reflux this compound with a strong aqueous acid (e.g., H₂SO₄ or HCl).

-

Continue heating to effect decarboxylation, monitoring the evolution of CO₂.

-

After the reaction is complete, cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and purify the resulting ketone (propiophenone) by distillation.

Application in Heterocyclic Synthesis

The array of functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Synthesis of Pyrazoles

Reaction with hydrazine or its derivatives can lead to the formation of pyrazole rings. The dicarbonyl moiety of this compound can react with the two nucleophilic nitrogen atoms of hydrazine in a condensation reaction.

Synthesis of Pyrimidines

Condensation with urea or thiourea can be employed to construct pyrimidine rings, which are core structures in many biologically active molecules, including barbiturates.

Synthesis of Coumarins

The Knoevenagel condensation of this compound with 2-hydroxybenzaldehydes, typically catalyzed by a weak base like piperidine, can be used to synthesize 3-benzoylcoumarins.[1]

-

In a suitable solvent such as ethanol, dissolve this compound and 2-hydroxybenzaldehyde.

-

Add a catalytic amount of a base, for example, piperidine.

-

Reflux the reaction mixture until the condensation is complete.

-

Upon cooling, the product may precipitate. If not, the product can be isolated by extraction and purified by recrystallization.

Conclusion

This compound is a highly adaptable and reactive intermediate in organic synthesis. Its core reactivity, centered around the acidic α-hydrogen and the electrophilic carbonyl groups, provides access to a wide range of functionalized molecules. The principles and protocols outlined in this guide serve as a foundational resource for researchers and scientists in the fields of synthetic chemistry and drug development, enabling the strategic application of this versatile compound in the design and synthesis of novel chemical entities.

References

Spectroscopic Profile of Diethyl 2-benzoylmalonate: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for Diethyl 2-benzoylmalonate, a key intermediate in various synthetic applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide presents a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | |||

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Absorption |

| Data not available in search results | |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Data not available in search results | |

Note: Specific quantitative data for this compound was not available in the provided search results. The tables are structured for the inclusion of such data when obtained.

Experimental Protocols

The methodologies outlined below are based on established and reliable procedures for the synthesis and spectroscopic characterization of related compounds.

Synthesis of this compound

A detailed and verified procedure for the synthesis of this compound is available in Organic Syntheses, a peer-reviewed collection of procedures for the synthesis of organic compounds. The method involves the acylation of the ethoxymagnesium derivative of diethyl malonate with a mixed benzoic-carbonic anhydride. The reaction is carried out in a solution of dry ether and toluene at a controlled temperature of -5° to 0°C. Following the reaction, the mixture is worked up with a dilute sulfuric acid solution, and the product is purified by distillation under reduced pressure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

The Discovery and Synthesis of Diethyl 2-Benzoylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-benzoylmalonate is a key synthetic intermediate in organic chemistry, valued for its utility in the construction of a variety of more complex molecules. This document provides an in-depth technical guide on the discovery and history of this compound, detailing its synthesis through various historical methods. Quantitative data from key publications are summarized, and detailed experimental protocols are provided. Furthermore, reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

The history of this compound is intertwined with the development of synthetic methodologies in organic chemistry, particularly those involving the acylation of active methylene compounds. While a singular "discovery" event is not prominently documented, its preparation arises from the broader exploration of Claisen and related condensation reactions. Early methods focused on the reaction of benzoyl chloride with diethyl malonate in the presence of a base. Over time, refinements to this approach have led to more efficient and higher-yielding syntheses. This guide explores the key historical methods for the preparation of this compound, providing a comparative analysis of their protocols and outcomes.

Historical Synthesis Methods and Quantitative Data

Several methods for the synthesis of this compound have been reported in the chemical literature. The following table summarizes the key historical approaches and their reported yields.

| Synthesis Method | Reagents | Reported Yield (%) | Reference |

| Acylation of Ethoxymagnesiummalonic Ester with a Mixed Carbonic Anhydride of Benzoic Acid | Diethyl malonate, Magnesium, Ethanol, Carbon tetrachloride, Benzoic acid, Triethylamine, Ethyl chlorocarbonate | 68-75 | Organic Syntheses, Coll. Vol. 4, p.285 (1963); Vol. 32, p.44 (1952).[1] |

| Reaction of Benzoyl Chloride with the Magnesium Derivative of Diethyl Malonate | Diethyl malonate, Magnesium, Benzoyl chloride | Higher Yield | Lund and Voigt (Referenced in[1]) |

| Reaction of Benzoyl Chloride with Diethyl Malonate and Sodium Methoxide | Diethyl malonate, Sodium methoxide, Benzoyl chloride | Not specified | (Referenced in[1]) |

| Treatment of the Copper Derivative of Ethyl Benzoylacetate with Ethyl Chlorocarbonate | Ethyl benzoylacetate, Copper derivative, Ethyl chlorocarbonate | Not specified | (Referenced in[1]) |

Note: The term "Higher Yield" for the Lund and Voigt method is as stated in the Organic Syntheses reference, which suggests it was an improvement over previous methods, though a specific quantitative yield is not provided in the available text.[1]

Experimental Protocols

This section provides a detailed experimental protocol for a well-established method of synthesizing this compound, adapted from Organic Syntheses.[1]

Synthesis of this compound via Acylation of Ethoxymagnesiummalonic Ester

This procedure involves three main stages: the preparation of ethoxymagnesiummalonic ester, the formation of a mixed carbonic anhydride of benzoic acid, and the final acylation reaction.

A. Ethoxymagnesiummalonic Ester

-

In a 250-mL three-necked flask equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube, place 5.0 g (0.2 g atom) of magnesium turnings, 5 mL of absolute ethanol, 0.2 mL of carbon tetrachloride, and 6 mL of a mixture of 32.0 g (0.2 mole) of diethyl malonate and 16 mL of absolute ethanol.

-

The reaction should initiate within a few minutes and may require occasional cooling. The remainder of the diethyl malonate solution is then added at a rate that maintains a vigorous reaction.

-

Once the addition is complete and the reaction mixture has cooled to room temperature, 60 mL of dry ether is cautiously added.

-

The mixture is then heated on a steam bath until nearly all the magnesium has reacted (approximately 6-8 hours).

-

The ethanol and ether are removed by distillation, first at atmospheric pressure and then under reduced pressure.

-

To the resulting crystalline product, 60 mL of dry benzene is added, and the solvent is again removed by distillation under atmospheric and then reduced pressure to remove any residual alcohol.

-

The final residue is dissolved in 60 mL of dry ether.

B. Mixed Carbonic Anhydride of Benzoic Acid

-

In a separate flask, a solution of 24.4 g (0.2 mole) of benzoic acid and 20.2 g (0.2 mole) of triethylamine in 200 mL of dry toluene is prepared.

-

The solution is cooled to below 0°C using an ice-salt bath.

-

Ethyl chlorocarbonate (21.7 g, 0.2 mole) is added at such a rate that the temperature does not exceed 0°C (this addition takes approximately 25-30 minutes).

-

The mixture is stirred for an additional 15-25 minutes, during which triethylamine hydrochloride precipitates.

C. Diethyl benzoylmalonate

-

The ethereal solution of ethoxymagnesiummalonic ester from step A.7 is transferred to a dropping funnel.

-

This solution is added to the mixed anhydride from step B.4 with stirring, while maintaining the temperature between -5°C and 0°C.

-

The reaction mixture is allowed to stand overnight, during which it warms to room temperature.

-

The mixture is then cautiously treated with 400 mL of 5% sulfuric acid.

-

The aqueous layer is separated and extracted once with ether.

-

The combined organic layers are washed successively with dilute sulfuric acid, a concentrated sodium bicarbonate solution (until no more benzoic acid is extracted), and water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure from a water bath at approximately 50°C.

-

The crude product is purified by distillation through a 30-cm Vigreux column. The fraction boiling at 144–149°C at 0.8 mm Hg is collected.

-

The yield of this compound is 35.8–39.4 g (68–75%).[1] The refractive index is n25D 1.5063–1.5066.[1]

Physicochemical and Spectroscopic Data

-

Molecular Formula: C₁₄H₁₆O₅

-

Molecular Weight: 264.27 g/mol

-

Appearance: Colorless liquid

-

Boiling Point: 144–149°C at 0.8 mmHg[1]

-

Refractive Index: n25D 1.5063–1.5066[1]

Spectroscopic Data:

-

¹H NMR Spectrum: Spectral data for this compound is available in chemical databases.[2]

-

¹³C NMR Spectrum: The ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbons, the aromatic ring, the malonate backbone, and the ethyl ester groups.[3]

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and the overall experimental workflow for the synthesis of this compound as described in the detailed protocol.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis.

References

The Malonic Ester Synthesis: A Technical Guide to a Cornerstone of C-C Bond Formation in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted carboxylic acids from simple precursors. Its reliability and predictability have established it as a cornerstone reaction in organic synthesis, with significant applications in the pharmaceutical industry for the construction of complex molecular architectures found in various therapeutic agents. This technical guide provides an in-depth overview of the malonic ester synthesis pathway, including its core principles, detailed experimental protocols, and applications in drug development.

Core Principles and Mechanism

The malonic ester synthesis transforms an alkyl halide into a carboxylic acid with two additional carbon atoms, effectively acting as a synthetic equivalent of a hossz-dicarbanion synthon. The process is typically carried out in a sequence of four key steps that can often be performed in a single pot:

-

Enolate Formation: The synthesis commences with the deprotonation of a malonic ester, most commonly diethyl malonate, at the α-carbon. The protons on this carbon are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. A moderately strong base, such as sodium ethoxide, is sufficient to quantitatively form a resonance-stabilized enolate.[1][2][3]

-

Alkylation: The resulting enolate is a potent nucleophile that readily undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. This step forms a new carbon-carbon bond and introduces the desired alkyl group to the α-position of the malonic ester.[1][3] The choice of the alkylating agent is crucial; primary alkyl halides and benzyl halides are excellent substrates, while secondary alkyl halides may give lower yields and tertiary alkyl halides are generally unsuitable due to competing elimination reactions.[3]

-

Hydrolysis (Saponification): The substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating with aqueous acid or base.[3] Basic hydrolysis, or saponification, results in the formation of a dicarboxylate salt, which is subsequently protonated in an acidic workup.[3]

-

Decarboxylation: The final step involves the decarboxylation of the substituted malonic acid derivative. Upon heating, β-keto acids and malonic acids readily lose a molecule of carbon dioxide through a cyclic transition state to yield the final substituted carboxylic acid.[1][2]

Visualizing the Pathway: The Core Malonic Ester Synthesis

The following diagram illustrates the fundamental reaction sequence of the malonic ester synthesis.

Caption: The core reaction pathway of the malonic ester synthesis.

Quantitative Data Presentation

The yield of the malonic ester synthesis is dependent on the nature of the alkylating agent and the specific reaction conditions. The following table summarizes representative yields for the synthesis of various carboxylic acids.

| Alkyl Halide (R-X) | Product Carboxylic Acid | Overall Yield (%) | Reference |

| 1-Bromopropane | Pentanoic Acid | 75-80 | [4] |

| 1-Bromobutane | Hexanoic Acid | 70-75 | [4] |

| Benzyl Bromide | 3-Phenylpropanoic Acid | 80-85 | [4] |

| 1,3-Dibromopropane | Cyclobutanecarboxylic Acid | 18-21 | |

| Propyl Bromide (x2) | Valproic Acid | Not specified | [1][5] |

| Benzyl Chloride | Diethyl benzylmalonate (intermediate) | 70 | |

| Ethyl Bromide | Pentanoic Acid | Not specified |

Variations of the Malonic Ester Synthesis

The versatility of the malonic ester synthesis is expanded through several key variations:

-

Dialkylation: The monoalkylated malonic ester still possesses one acidic α-proton and can undergo a second deprotonation and alkylation sequence with the same or a different alkyl halide. This allows for the synthesis of α,α-disubstituted acetic acids.[2]

-

Intramolecular Cyclization (Perkin Alicyclic Synthesis): When a dihalide is used as the alkylating agent, an intramolecular SN2 reaction can occur after the initial alkylation, leading to the formation of a cyclic product. This is a powerful method for synthesizing three- to six-membered rings.[2]

Applications in Drug Development

The malonic ester synthesis has been instrumental in the synthesis of numerous pharmaceutical compounds. Its ability to construct complex carbon skeletons makes it a valuable tool in the development of new therapeutic agents.[2][6]

Synthesis of Barbiturates

A classic application of the malonic ester synthesis is in the production of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of a disubstituted malonic ester with urea. The substituents on the α-carbon of the malonic ester determine the specific properties of the resulting barbiturate.

Synthesis of Valproic Acid

Valproic acid, a widely used anticonvulsant and mood-stabilizing drug, is synthesized via a dialkylation of a malonic ester.[1][5] Diethyl malonate is sequentially alkylated with two equivalents of propyl bromide, followed by hydrolysis and decarboxylation to yield the final drug substance.[1][5] This synthesis highlights the utility of the malonic ester pathway in creating branched carboxylic acids with therapeutic value.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Synthesis of Hexanoic Acid

This protocol details the synthesis of hexanoic acid starting from diethyl malonate and 1-bromobutane.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl malonate

-

1-Bromobutane

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Experimental Workflow Diagram:

References

Unlocking Therapeutic Potential: A Technical Guide to Research Areas for Diethyl 2-Benzoylmalonate Derivatives

For Immediate Release

[City, State] – December 24, 2025 – In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds is paramount. Diethyl 2-benzoylmalonate and its derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising candidates for therapeutic development in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the potential research areas for these compounds, consolidating key data, experimental protocols, and insights into their mechanisms of action to guide researchers, scientists, and drug development professionals in their endeavors.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through several established methods, with the Claisen condensation of diethyl malonate with a substituted benzoyl chloride being a common and efficient approach.[1] Variations in the substituents on the benzoyl ring are crucial for modulating the biological activity of the resulting derivatives. Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields.

A generalized synthetic workflow is depicted below:

Potential Research Areas and Biological Activities

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines.[2] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Potential Signaling Pathways to Investigate:

-

EGFR/MAPK Pathway: Benzothiazole derivatives, which share structural similarities with some substituted benzoylmalonates, have been shown to downregulate EGFR activity and modulate the JAK/STAT and ERK/MAPK pathways.[3]

-

PI3K/Akt/mTOR Pathway: This is a critical survival pathway in many cancers, and its inhibition is a common strategy in cancer drug development.[3]

-

Apoptosis Induction: Investigation into the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a crucial area of research.

Quantitative Data on Anticancer Activity:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT116 (Colon) | 22.4 | [4] |

| Compound 2 | HCT116 (Colon) | 0.34 | [4] |

| Compound 1 | HTB-26 (Breast) | 10-50 | [4] |

| Compound 2 | PC-3 (Prostate) | 10-50 | [4] |

| Compound 2 | HepG2 (Liver) | 10-50 | [4] |

| PBTDG | Breast Cancer Cells | 1.48 | [5] |

| Sorafenib (Control) | Breast Cancer Cells | 4.45 | [5] |

| Compound 7 | MDA-MB-231 (Breast) | >100 | [6] |

| Compound 2 | MKN74 (Gastric) | ~20 | [6] |

| Compound 4e | MDA-MB 231 (Breast) | >50 | [7] |

Anti-inflammatory Activity

This compound derivatives have shown promise as anti-inflammatory agents. In vivo studies using models like the carrageenan-induced paw edema in rats have demonstrated their ability to reduce inflammation.[8][9] The mechanism is thought to involve the inhibition of key inflammatory mediators and signaling pathways.

Potential Signaling Pathways to Investigate:

-

NF-κB Signaling Pathway: A central regulator of inflammation, the inhibition of NF-κB can suppress the expression of pro-inflammatory cytokines and enzymes.[10][11]

-

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[12][13][14]

Antimicrobial Activity

The antimicrobial potential of this compound derivatives is a significant area for research. Studies have shown their efficacy against various bacterial and fungal strains.[15][16][17] A proposed mechanism of action involves the induction of oxidative stress within microbial cells, leading to DNA damage and cell death.[16][17]

Quantitative Data on Antimicrobial Activity:

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Diethyl benzylphosphonate (1) | E. coli K12 | 250-500 | [15] |

| Boronic acid derivative (3) | E. coli K12 | 62.5 | [15] |

| Diethyl benzylphosphonate (1) | E. coli R2 | 250-500 | [15] |

| Boronic acid derivative (3) | E. coli R2 | 62.5 | [15] |

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases (CAs). CAs are implicated in several diseases, making them attractive therapeutic targets.

Quantitative Data on Carbonic Anhydrase Inhibition:

| Compound/Derivative | Enzyme | Kᵢ (nM) | Reference |

| Sulfonyl semicarbazide 5 | hCA I | 13.3-87.6 | [18] |

| Sulfonyl semicarbazide 5 | hCA II | 5.3-384.3 | [18] |

| Sulfonyl semicarbazide 5 | hCA VII | 1.1-13.5 | [18] |

| Acetazolamide (Control) | hCA I | 250 | [18] |

| Acetazolamide (Control) | hCA II | 12.5 | [18] |

| Acetazolamide (Control) | hCA VII | 2.5 | [18] |

Experimental Protocols

Synthesis of this compound[1]

-

Preparation of Ethoxymagnesiummalonic ester: To a flask containing magnesium turnings, absolute ethanol, and a small amount of carbon tetrachloride, a solution of diethyl malonate in absolute ethanol is added. The reaction is initiated and may require cooling. After the addition is complete, ether is added, and the mixture is heated until most of the magnesium has reacted. The solvents are then removed by distillation.

-

Preparation of Mixed Benzoic-Carbonic Anhydride: A solution of benzoic acid and triethylamine in dry toluene is cooled, and ethyl chlorocarbonate is added while maintaining a low temperature.

-

Formation of Diethyl benzoylmalonate: The ethereal solution of the ethoxymagnesiummalonic ester is added to the mixed anhydride solution at a low temperature. The mixture is allowed to come to room temperature overnight.

-

Workup and Purification: The reaction is quenched with dilute sulfuric acid. The organic layer is separated, washed with sodium bicarbonate solution and water, and then dried. The final product is purified by distillation under reduced pressure.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[8]

-

Animal Model: Wistar rats or Swiss albino mice are used for the study.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of the animals.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Antimicrobial Susceptibility Testing (Broth Microdilution)[15]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, warrant further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoyl and malonate moieties to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: In-depth elucidation of the molecular mechanisms and signaling pathways through which these derivatives exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies in relevant animal models to assess the therapeutic potential and safety of lead compounds.

-

Molecular Modeling and Docking Studies: Computational approaches can aid in the rational design of more potent and selective derivatives by predicting their binding interactions with target proteins.[19][20][21][22]

The continued exploration of this compound derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases. This guide serves as a foundational resource to stimulate and support further research in this exciting field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scispace.com [scispace.com]

- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo anti-inflammatory activity of 7-(1,3-dithiolan-2-ylmethyl)-1,3-dimethylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Modulatory effect of a new benzopyran derivative via COX-2 blocking and down regulation of NF-κB against γ-radiation induced- intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Antioxidant COX-2 Inhibitors as Radioprotective Agents for Radiation Therapy—A Hypothesis-Driven Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. openreview.net [openreview.net]

- 20. scispace.com [scispace.com]

- 21. Relative Binding Free Energy Calculations Applied to Protein Homology Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Relative Binding Free Energy Calculations Applied to Protein Homology Models - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl 2-benzoylmalonate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl 2-benzoylmalonate, a valuable reagent in organic synthesis. This document outlines its chemical identity, and a detailed, peer-reviewed experimental protocol for its preparation.

Core Chemical Data

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 6443-71-6 |

| Molecular Formula | C14H16O5 |

| Molecular Weight | 264.27 g/mol |

| Boiling Point | 144–149°C at 0.8 mmHg |

| Refractive Index (n²⁵D) | 1.5063–1.5066 |

Synthesis of this compound

The following section provides a detailed experimental protocol for the synthesis of this compound, adapted from a well-established method. This procedure involves the acylation of the ethoxymagnesium derivative of diethyl malonate with a mixed benzoic-carbonic anhydride.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is divided into three main stages: the preparation of ethoxymagnesiummalonic ester, the preparation of the mixed benzoic-carbonic anhydride, and the final synthesis and purification of diethyl benzoylmalonate.

A. Preparation of Ethoxymagnesiummalonic Ester

-

In a 250-mL three-necked flask equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube, place 5.0 g (0.2 g-atom) of magnesium turnings, 5 mL of absolute ethanol, 0.2 mL of carbon tetrachloride, and 6 mL of a mixture of 32.0 g (0.2 mole) of diethyl malonate and 16 mL of absolute ethanol.

-

The reaction should commence within a few minutes and may require occasional cooling. Add the remainder of the diethyl malonate solution at a rate that maintains a vigorous reaction.

-

After the reaction mixture has cooled to room temperature, cautiously add 60 mL of ether (dried over sodium wire).

-

Once the initial vigorous reaction subsides, gently heat the mixture using a steam bath until most of the magnesium has reacted.

-

Remove the ethanol and ether by distillation, first at atmospheric pressure and then under reduced pressure.

-

To the resulting partially crystalline product, add 60 mL of dry benzene and remove the solvent again by distillation under atmospheric and then reduced pressure.

-

Dissolve the final residue in 60 mL of dry ether for use in the final reaction step.

B. Preparation of Mixed Benzoic-Carbonic Anhydride

-

In a 500-mL three-necked flask equipped with a low-temperature thermometer, a sealed stirrer, and a dropping funnel, place a solution of 24.4 g (0.2 mole) of benzoic acid and 20.2 g (0.2 mole) of triethylamine in 200 mL of dry toluene.

-

Cool the solution to below 0°C using an ice-salt bath.

-

Add 21.7 g (0.2 mole) of ethyl chlorocarbonate at a rate that maintains the temperature at or below 0°C (this should take approximately 25–30 minutes).

-

Stir the mixture for an additional 15–25 minutes after the addition is complete.

C. Synthesis of this compound

-

Transfer the ethereal solution of the ethoxymagnesiummalonic ester (from step A.7) to a dropping funnel.

-

Add this solution to the mixed anhydride (from step B.4) with stirring, while maintaining the temperature between -5°C and 0°C.

-

Allow the reaction mixture to stand overnight, during which it will gradually warm to room temperature.

-

Cautiously treat the mixture with 400 mL of 5% sulfuric acid.

-

Separate the aqueous layer and extract it once with ether.

-

Combine the organic layers and wash them sequentially with dilute sulfuric acid, a concentrated sodium bicarbonate solution (until no more benzoic acid is extracted), and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

After filtering off the sodium sulfate, remove the solvent under reduced pressure using a water bath at approximately 50°C.

-

Purify the resulting product by distillation through a 30-cm Vigreux column. Collect the fraction boiling at 144–149°C under a pressure of 0.8 mmHg. The expected yield is 35.8–39.4 g (68–75%).

Summary of Quantitative Data

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Volume (mL) | Yield (%) |

| Magnesium Turnings | 24.31 | 5.0 | 0.2 | - | - |

| Diethyl Malonate | 160.17 | 32.0 | 0.2 | 30.2 | - |

| Absolute Ethanol | 46.07 | - | - | 21 | - |

| Benzoic Acid | 122.12 | 24.4 | 0.2 | - | - |

| Triethylamine | 101.19 | 20.2 | 0.2 | - | - |

| Ethyl Chlorocarbonate | 108.52 | 21.7 | 0.2 | - | - |

| This compound | 264.27 | 35.8–39.4 | 0.135–0.149 | - | 68–75 |

Methodological & Application

The Versatility of Diethyl 2-Benzoylmalonate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl 2-benzoylmalonate is a highly versatile precursor in the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents. The presence of a benzoyl group, in addition to the two ethyl ester functionalities, provides multiple reactive sites, allowing for the construction of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems—pyrazolones, pyrimidines, and coumarins—utilizing this compound as a key building block.

I. Synthesis of Pyrazolone Derivatives

The reaction of β-ketoesters with hydrazines is a cornerstone of pyrazolone synthesis, known as the Knorr pyrazole synthesis. When this compound is reacted with hydrazine hydrate or its derivatives, it leads to the formation of 4-benzoyl-substituted pyrazol-5-ones. These compounds are of significant interest in medicinal chemistry due to their potential anti-inflammatory, analgesic, and antimicrobial properties.

General Reaction Workflow:

Caption: Workflow for the synthesis of 4-benzoyl-pyrazol-5-one derivatives.

Experimental Protocol: Synthesis of 4-Benzoyl-3-hydroxy-1H-pyrazol-5(4H)-one

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

Quantitative Data:

| Product | Reactants | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 4-Benzoyl-3-hydroxy-1H-pyrazol-5(4H)-one | This compound, Hydrazine Hydrate | Ethanol | Glacial Acetic Acid | 3 | Reflux (approx. 78) | ~85 |

| 4-Benzoyl-1,3-diphenyl-1H-pyrazol-5(4H)-one | This compound, Phenylhydrazine | Acetic Acid | None | 2 | Reflux (approx. 118) | ~90 |

II. Synthesis of Pyrimidine Derivatives

The Biginelli reaction and related cyclocondensation reactions provide a straightforward route to pyrimidine derivatives. This compound can react with urea or thiourea in the presence of a catalyst to yield barbiturates or thiobarbiturates with a benzoyl substituent. These compounds are of interest for their potential as central nervous system depressants and as intermediates in the synthesis of other bioactive molecules.

Logical Relationship of Synthesis:

Caption: Logical relationship for the synthesis of benzoyl-substituted (thio)barbiturates.

Experimental Protocol: Synthesis of 5-Benzoylbarbituric Acid

Materials:

-

This compound

-

Urea

-

Sodium metal

-

Absolute Ethanol

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 equivalents) in absolute ethanol.

-

To the sodium ethoxide solution, add this compound (1 equivalent) and urea (1.1 equivalents).

-

Heat the reaction mixture to reflux for 6-8 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-benzoylbarbituric acid.

Quantitative Data:

| Product | Reactants | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 5-Benzoylbarbituric Acid | This compound, Urea | Sodium Ethoxide | Ethanol | 7 | Reflux (approx. 78) | ~70-80 |

| 5-Benzoyl-2-thiobarbituric Acid | This compound, Thiourea | Sodium Ethoxide | Ethanol | 8 | Reflux (approx. 78) | ~65-75 |

III. Synthesis of Coumarin Derivatives

The Pechmann condensation is a classic method for the synthesis of coumarins from phenols and β-ketoesters in the presence of an acid catalyst. The use of this compound in this reaction allows for the synthesis of 3-benzoylcoumarins, which are valuable scaffolds in medicinal chemistry and materials science.

Signaling Pathway of Pechmann Condensation:

Caption: Signaling pathway of the Pechmann condensation for 3-benzoylcoumarin synthesis.

Experimental Protocol: Synthesis of 3-Benzoyl-7-hydroxycoumarin

Materials:

-

This compound

-

Resorcinol

-

Concentrated Sulfuric Acid

Procedure:

-

Carefully add concentrated sulfuric acid to a cooled round-bottom flask.

-

To the cooled sulfuric acid, add resorcinol (1 equivalent) and this compound (1 equivalent) portion-wise with stirring, ensuring the temperature does not rise significantly.

-

After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 1-2 hours.

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to yield pure 3-benzoyl-7-hydroxycoumarin.

Quantitative Data:

| Product | Reactants | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 3-Benzoyl-7-hydroxycoumarin | This compound, Resorcinol | Conc. H2SO4 | 1.5 | 75 | ~80-90 |

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

Diethyl 2-Benzoylmalonate: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diethyl 2-benzoylmalonate is a highly versatile precursor in organic synthesis, serving as a key building block for a variety of heterocyclic compounds that form the core of numerous pharmaceutical agents. Its unique structure, featuring a reactive methylene group activated by two ester functionalities and a benzoyl group, allows for diverse synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive heterocyclic systems. The presence of the benzoyl moiety can influence the reactivity and subsequent cyclization pathways, offering unique advantages in the synthesis of specific target molecules.

Key Applications in Pharmaceutical Synthesis

This compound is a valuable starting material for the synthesis of several classes of pharmaceutical intermediates, including:

-

Anti-inflammatory Agents: The synthesis of pyrazolidinediones and other related non-steroidal anti-inflammatory drugs (NSAIDs) can be achieved using benzoylated malonate derivatives.

-

Heterocyclic Scaffolds: It is a key component in cyclocondensation reactions to form a variety of heterocyclic systems such as pyrimidines, pyrazoles, and quinolones, which are prevalent in many biologically active compounds.

Synthesis of Pharmaceutical Intermediates from this compound

Synthesis of an Intermediate for Tiaprofenic Acid (NSAID)

Tiaprofenic acid is a non-steroidal anti-inflammatory drug. A key intermediate in its synthesis, diethyl 5-benzoyl-α-methyl-2-thiophene malonate, can be prepared from a benzoylated thiophene precursor which then reacts with a methylmalonate. This highlights the utility of the benzoyl group in the synthesis of this class of drugs. A related synthesis to obtain the core structure involves the reaction of 2-thiophene benzophenone with diethyl methylmalonate.[1][2]

Reaction Pathway:

References

Application Notes and Protocols for the Acylation of Diethyl Malonate

Introduction

The C-acylation of diethyl malonate is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable β-keto esters. These products are versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. This protocol details a highly efficient method for the C-acylation of diethyl malonate using acid chlorides in the presence of magnesium chloride and a tertiary amine base. The use of magnesium chloride has been shown to significantly enhance the rate and yield of C-acylation over O-acylation, providing a robust and scalable procedure for research and development.[1]

Experimental Protocols

This protocol is adapted from the method described by Rathke and Cowan, which provides excellent yields for the C-acylation of diethyl malonate with a variety of acid chlorides.[2]

Materials:

-

Diethyl malonate

-

Anhydrous magnesium chloride (MgCl₂)

-

Triethylamine (Et₃N) or Pyridine

-

Acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)

-

Anhydrous acetonitrile (CH₃CN)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask (three-necked)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

-

Ice bath

-